2,8-Dichloro-4-methylquinoline

Synthetic Chemistry Palladium Catalysis Quinoline Functionalization

2,8-Dichloro-4-methylquinoline (CAS 815583-95-0) is a unique halogenated quinoline scaffold for medicinal chemistry. Its specific 2,8-dichloro-4-methyl pattern creates a distinct electronic and steric environment critical for Pd-catalyzed cross-couplings and selective amination. This precise substitution differentiates it from generic isomers in SAR programs. Ideal for synthesizing 2-amino-substituted-4-methylquinolines and exploring antimicrobial efflux pump inhibition. Sourced for high-purity R&D use.

Molecular Formula C10H7Cl2N
Molecular Weight 212.07
CAS No. 815583-95-0
Cat. No. B2516871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dichloro-4-methylquinoline
CAS815583-95-0
Molecular FormulaC10H7Cl2N
Molecular Weight212.07
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC=C2Cl)Cl
InChIInChI=1S/C10H7Cl2N/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3
InChIKeyUMOSKQVVUXLDMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dichloro-4-methylquinoline: Heterocyclic Building Block for Medicinal Chemistry and Antimicrobial Research


2,8-Dichloro-4-methylquinoline (CAS 815583-95-0) is a halogenated heteroaromatic compound belonging to the substituted quinoline class. Its core scaffold consists of a quinoline ring system with chlorine atoms at the 2- and 8-positions and a methyl group at the 4-position [1]. This specific substitution pattern positions the compound as a versatile intermediate in organic synthesis, particularly for the construction of more complex pharmacologically active molecules . While direct biological data for the isolated compound is scarce in the peer-reviewed literature, the quinoline scaffold is broadly recognized for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties, making 2,8-Dichloro-4-methylquinoline a compound of interest for medicinal chemistry and lead optimization programs [2].

Why Generic Quinoline Substitution Fails: Position-Specific Reactivity and Biological Profiles of 2,8-Dichloro-4-methylquinoline


Due to the sensitivity of the quinoline core to electronic and steric effects, simple substitution with a generic analog (e.g., a differently halogenated or methyl-substituted quinoline) is rarely feasible in synthetic or biological applications without significant alteration of outcome. The specific 2,8-dichloro-4-methyl pattern creates a unique molecular electrostatic potential surface and steric environment. This influences key properties such as its reactivity in palladium-catalyzed cross-coupling reactions [1] and, critically, its interaction with biological targets. For instance, the position of chlorine substitution on the quinoline ring has been shown to dramatically affect the inhibition of bacterial efflux pumps, a key resistance mechanism, with some isomers being active while others are completely inactive [2]. Therefore, the precise substitution pattern of 2,8-Dichloro-4-methylquinoline defines its utility and performance, precluding the use of closely related but differently substituted analogs as drop-in replacements.

Quantitative Differentiation of 2,8-Dichloro-4-methylquinoline: Comparative Synthesis and Bioactivity Data


Synthetic Reactivity Advantage: Superior Regioselectivity of 2,8-Dichloro Substitution in Pd-Catalyzed Amination

While direct data for 2,8-Dichloro-4-methylquinoline is absent, the core 2,8-dichloroquinoline scaffold exhibits superior regioselectivity in palladium-catalyzed amination compared to the 2,6-isomer. This class-level inference is highly relevant as the methyl group at the 4-position is not expected to deactivate this reactivity. The 2,8-substitution pattern provides a clear advantage for the regioselective introduction of amine functionalities, a critical step in the synthesis of many bioactive compounds [1].

Synthetic Chemistry Palladium Catalysis Quinoline Functionalization

Comparative In Vitro Antibacterial Efficacy: 2,8-Dichloro-4-methylquinoline Derivatives vs. 7-Chloro Analogs

A comparative analysis of quinoline derivatives reveals that the antibacterial activity is highly dependent on the substitution pattern. In a study of chloroquinoline analogs, 2,7-dichloroquinoline-3-carbonitrile (a structural analog) demonstrated significant activity against S. aureus and P. aeruginosa with an inhibition zone of 11.00 ± 0.03 mm at 200 μg/mL [1]. While the target compound itself was not tested, the 2,8-dichloro substitution pattern on a 4-methylquinoline scaffold is known to be a key intermediate for generating potent antimicrobial agents , and the specific arrangement of chlorine and methyl groups is a critical determinant of antibacterial potency [1].

Antimicrobial Quinoline SAR

Optimal Application Scenarios for 2,8-Dichloro-4-methylquinoline Based on Evidence Profile


Regioselective Synthesis of Aminated Quinoline Derivatives via Palladium Catalysis

2,8-Dichloro-4-methylquinoline is an ideal substrate for chemists pursuing the regioselective introduction of amine groups onto the quinoline core. Based on class-level inference from the high selectivity observed for the 2,8-dichloroquinoline scaffold in Pd-catalyzed amination reactions [1], this compound can be employed to efficiently synthesize 2-amino-substituted-4-methylquinolines, which are valuable intermediates in medicinal chemistry.

Scaffold for Structure-Activity Relationship (SAR) Studies in Antimicrobial Drug Discovery

Given the established activity of closely related chloroquinoline analogs against key bacterial pathogens like S. aureus [2], 2,8-Dichloro-4-methylquinoline serves as a strategic core scaffold for SAR programs. Researchers can use this specific building block to systematically explore the impact of further functionalization on antimicrobial potency, leveraging the unique electronic and steric environment conferred by its 2,8-dichloro-4-methyl substitution pattern.

Precursor for Developing Novel Efflux Pump Inhibitors

The quinoline scaffold is implicated in the inhibition of bacterial efflux pumps, a major mechanism of antibiotic resistance [3]. The specific substitution pattern of 2,8-Dichloro-4-methylquinoline may offer a favorable starting point for designing potent NorA efflux pump inhibitors, a target of significant interest for overcoming drug resistance in Staphylococcus aureus infections.

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